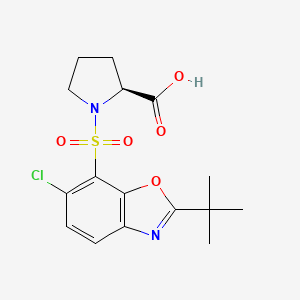
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with tert-butyl, chlorine, and sulfonyl groups, along with an L-proline moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves multiple steps, starting with the preparation of 2-tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzoxazole ring provides structural stability and specificity, while the L-proline moiety enhances binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline include:
2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride: An intermediate in the synthesis of the target compound.
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents, offering varied chemical and biological properties.
Proline derivatives: Compounds containing the L-proline moiety, used in peptide synthesis and as chiral catalysts.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics not found in other similar compounds.
Propiedades
Número CAS |
914638-42-9 |
|---|---|
Fórmula molecular |
C16H19ClN2O5S |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19ClN2O5S/c1-16(2,3)15-18-10-7-6-9(17)13(12(10)24-15)25(22,23)19-8-4-5-11(19)14(20)21/h6-7,11H,4-5,8H2,1-3H3,(H,20,21)/t11-/m0/s1 |
Clave InChI |
BVDWCVAUHRQCJK-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCC[C@H]3C(=O)O |
SMILES canónico |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

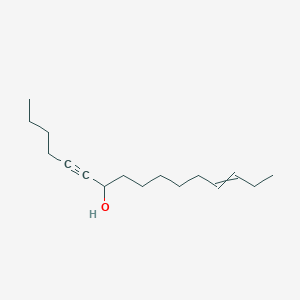
![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
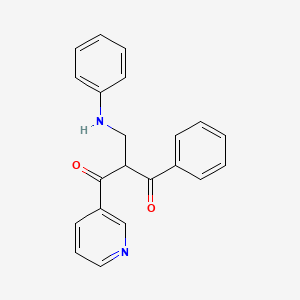
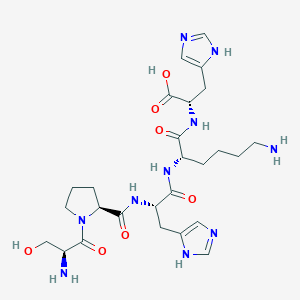
![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
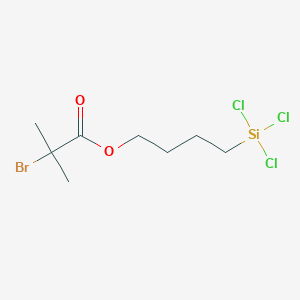
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)

![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)
